3,5-Dimethoxybenzaldehyde can be synthesized through various methods, including the formylation of 3,5-dimethoxybenzene using various formylating agents like Vilsmeier-Haaf reaction or Duff reaction []. Its characterization is typically performed using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].
,5-Dimethoxybenzaldehyde serves as a valuable precursor for the synthesis of various bioactive compounds due to the presence of the reactive aldehyde functional group and the electron-donating methoxy groups. These compounds exhibit diverse biological activities, including:
The structural features of 3,5-dimethoxybenzaldehyde make it an attractive scaffold in medicinal chemistry for drug discovery and development. Researchers are exploring the potential of this molecule to design and synthesize novel compounds with therapeutic properties for various diseases [].
3,5-Dimethoxybenzaldehyde is an aromatic aldehyde with the chemical formula CHO and a molecular weight of 166.1739 g/mol. It features two methoxy groups located at the 3 and 5 positions of a benzaldehyde ring, contributing to its unique chemical properties. This compound is often utilized as a building block in organic synthesis due to its reactivity and ability to participate in various
The compound's reactivity is largely attributed to the electron-donating effects of the methoxy groups, which enhance the electrophilic character of the carbonyl carbon.
Research indicates that 3,5-dimethoxybenzaldehyde exhibits notable biological activities. It has been studied for its potential antioxidant properties and its role in various biological pathways. Some studies suggest it may have neuroprotective effects and could influence cellular signaling pathways related to inflammation and apoptosis .
Several methods exist for synthesizing 3,5-dimethoxybenzaldehyde:
3,5-Dimethoxybenzaldehyde is widely used in various applications:
Interaction studies involving 3,5-dimethoxybenzaldehyde have focused on its reactivity with biological molecules. For example, it has been shown to interact with proteins and nucleic acids, potentially affecting their structural integrity and function. These interactions are crucial for understanding its biological effects and therapeutic potential .
Several compounds share structural similarities with 3,5-dimethoxybenzaldehyde. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Syringaldehyde | CHO | Contains a hydroxyl group; used in flavoring |
Vanillin | CHO | A well-known flavor compound; has similar aromatic structure |
4-Methoxybenzaldehyde | CHO | Similar aromatic aldehyde; lacks additional methoxy group |
The uniqueness of 3,5-dimethoxybenzaldehyde lies in its specific arrangement of methoxy groups which enhances its reactivity compared to other similar compounds. This configuration allows it to participate in distinct
While direct synthesis of 3,5-dimethoxybenzaldehyde via chloromethylation of mesitylene is not explicitly detailed in the available literature, related approaches provide valuable insights for potential synthetic routes. The production of substituted aromatic compounds through chloromethylation reactions offers methodological parallels that could be adapted for 3,5-dimethoxybenzaldehyde synthesis.
For instance, the production of tris(chloromethyl)mesitylene involves a two-step process that demonstrates key principles applicable to functionalized benzaldehydes. This process includes:
The resulting product can be purified through dissolution in benzene, water washing to remove catalyst traces, and solvent evaporation. This methodology achieves high purity (97%) tris(chloromethyl)mesitylene with yields approaching 215% by weight based on starting mesitylene. While this specific reaction targets a different compound, the approach demonstrates how controlled chloromethylation can efficiently introduce functional groups to aromatic rings.
One established approach for 3,5-dimethoxybenzaldehyde synthesis involves the relationship between the aldehyde and its corresponding alcohol. 3,5-Dimethoxybenzyl alcohol can be synthesized through reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride in methanol, typically conducted at room temperature for approximately one hour. The reverse reaction—controlled oxidation of 3,5-dimethoxybenzyl alcohol—presents a viable production method for 3,5-dimethoxybenzaldehyde.
Similar oxidation processes have been documented with related compounds. For example, the H₂O₂-dependent oxidation of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) catalyzed by the hemoprotein ligninase from Phanerochaete chrysosporium yields veratraldehyde with a stoichiometry of one H₂O₂ consumed per aldehyde formed. This reaction follows ping-pong steady-state kinetics with the following parameters:
Parameter | Value |
---|---|
KM for H₂O₂ | 29 μM |
KM for veratryl alcohol | 72 μM |
Turnover number | 2-3 s⁻¹ (at pH 3.5) |
Optimal pH range | 2-3.5 |
The reaction mechanism involves H₂O₂ reacting with the enzyme to form an intermediate that subsequently reacts with the alcohol to return the enzyme to its resting state. Similar enzymatic or chemical oxidation systems could potentially be adapted for the synthesis of 3,5-dimethoxybenzaldehyde from its corresponding alcohol.
In industrial settings, the synthesis may employ similar reduction/oxidation reactions but at larger scales, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
The benzoin condensation reaction provides another approach relevant to 3,5-dimethoxybenzaldehyde chemistry. This reaction, catalyzed by thiamine, enables aldehyde carbons to act as nucleophiles, facilitating the self-condensation of benzaldehyde to form benzoin. The mechanism involves the thiamine catalyst allowing the formation of what is essentially equivalent to a nucleophilic benzaldehyde carbanion.
3,5-Dimethoxybenzaldehyde has been employed in benzoin condensation reactions to produce more complex structures. For example, a thiophosphate ester was successfully synthesized via a reaction of a thiophosphate ester precursor and sodium tungstate, where the thiophosphate ester was prepared from 3,5-dimethoxybenzaldehyde via benzoin condensation to produce an intermediate 1,2-bis-(3,5-dimethoxyphenyl)-2-hydroxy-ethanone compound.
Related synthetic approaches involve the preparation of structurally similar compounds. For instance, 4-(benzyloxy)-3,5-dimethoxybenzaldehyde (4BDBA) is primarily synthesized from syringaldehyde and benzyl chloride. Similarly, 4-ethoxy-3,5-dimethoxybenzaldehyde can be synthesized from diethyl sulfate and syringaldehyde with potassium carbonate in acetone at 50°C for 72 hours, achieving yields of approximately 40%.
Additionally, the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of aqueous sodium hydroxide produces (E)-3,5-dimethoxybenzaldehyde oxime, which can be recrystallized from ethanol to yield a pure crystalline product.
Cobalt salts have emerged as versatile catalysts for oxidizing and functionalizing 3,5-dimethoxybenzaldehyde. In the autoxidation of benzaldehyde derivatives, cobalt(III) ions initiate radical chain reactions by abstracting hydrogen from the aldehyde group, forming peracid intermediates that drive epoxidation or further oxidation [4]. For example, cobalt(II) tetraphenylporphyrin (Co²⁺-TPP) catalyzes the epoxidation of oleic acid in the presence of benzaldehyde, demonstrating analogous reactivity patterns applicable to 3,5-dimethoxybenzaldehyde [3]. The catalytic cycle involves:
A patent describing the cobalt-catalyzed oxidation of mesitylene to 3,5-dimethylbenzaldehyde highlights optimized conditions for similar transformations (Table 1) [6].
Table 1: Cobalt-Catalyzed Oxidation of Mesitylene to 3,5-Dimethylbenzaldehyde [6]
Parameter | Value |
---|---|
Catalyst | Cobalt(II) acetate |
Co-Catalyst | Tetrabutylammonium bromide |
Temperature | 80–90°C |
Oxygen Pressure | 0.5–1.0 MPa |
Yield | 85–92% |
These systems achieve high selectivity by leveraging cobalt’s ability to modulate electron transfer without decomposing reactive intermediates [3] [4].
Quaternary ammonium bromides, such as tetrabutylammonium bromide (TBAB), enhance cobalt-catalyzed reactions by stabilizing ionic intermediates and improving phase transfer in biphasic systems [6] [7]. In the oxidation of mesitylene, TBAB facilitates the dissolution of cobalt salts in organic solvents, increasing the interfacial contact between the catalyst and substrate [6]. Key roles include:
Comparative studies show that TBAB co-catalysis improves yields by 15–20% compared to cobalt-only systems, underscoring its synergistic effects (Table 2) [6].
Table 2: Impact of TBAB on Cobalt-Catalyzed Oxidation [6]
Condition | Yield (Without TBAB) | Yield (With TBAB) |
---|---|---|
Mesitylene Oxidation | 70% | 85–92% |
This co-catalysis strategy is particularly effective in homogeneous systems, where ionic interactions dominate the reaction milieu [6] [7].
The choice between homogeneous and heterogeneous catalysis hinges on reaction efficiency and catalyst recovery.
Homogeneous Systems:
Heterogeneous Systems:
Recent efforts focus on hybrid systems, such as cobalt-incorporated metal-organic frameworks (MOFs), to bridge the activity-recovery gap [5].
The primary biosynthetic route for 3,5-dimethoxybenzaldehyde formation involves the enzymatic degradation of lignin, a complex aromatic polymer found in plant cell walls. During lignin depolymerization, various phenolic compounds including syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) are generated as intermediate products [7] [8]. The subsequent demethylation and modification of these compounds can lead to the formation of 3,5-dimethoxybenzaldehyde through specific enzymatic reactions.
The lignin degradation process involves multiple enzymatic steps, with laccases playing a central role in the oxidative cleavage of lignin bonds. Research has demonstrated that laccase-mediated oxidation can break β-O-4 bonds, β-5 bonds, and β-β bonds in lignin, leading to the formation of various phenolic aldehydes including 3,5-dimethoxybenzaldehyde [9] [10]. The process generates single phenolic compounds that can serve as precursors for further enzymatic transformations.
Another significant biosynthetic pathway involves carotenoid cleavage oxygenases (CCOs), which catalyze the cleavage of carotenoids to produce various apocarotenoid compounds. Studies have shown that pterostilbene biodegradation by bacterial carotenoid cleavage oxygenase leads to the transient accumulation of 4-hydroxybenzaldehyde and 3,5-dimethoxybenzaldehyde [11] [12]. The enzyme responsible for this transformation, designated as CCO1 from Sphingobium sp. strain JS1018, exhibits specific activity toward stilbene compounds and produces 3,5-dimethoxybenzaldehyde as a metabolic intermediate.
The carotenoid cleavage pathway demonstrates the versatility of enzymatic systems in producing aromatic aldehydes from diverse precursor molecules. The specific activity of CCO1 toward pterostilbene was measured at 485±93 nmol·mg protein⁻¹·min⁻¹, indicating efficient enzymatic conversion under appropriate conditions [11].
The biocatalytic production of 3,5-dimethoxybenzaldehyde involves diverse microbial systems, with both fungal and bacterial enzymes demonstrating significant catalytic efficiency. The comparative analysis of these systems reveals distinct advantages and limitations for industrial applications.
Fungal laccases represent the most extensively studied biocatalysts for aromatic aldehyde production. Trametes versicolor, a white-rot fungus, produces laccases that exhibit optimal activity at pH 4.5 and temperature of 45°C [13] [14]. The enzyme demonstrates broad substrate specificity, oxidizing various aromatic compounds including dimethoxybenzaldehyde derivatives. Under optimal conditions, T. versicolor laccase achieves complete decolorization of synthetic dyes within 4-48 hours, indicating robust catalytic performance [13].
Coriolopsis gallica represents another significant fungal system for thermostable laccase production. This organism produces laccases with exceptional thermal stability, maintaining activity with a half-life of 20 minutes at 80°C [15]. The high-yield production system achieves substantial laccase activity within seven days of cultivation, making it suitable for industrial-scale applications requiring thermostable enzymes [15].
The fungal system efficiency is characterized by variable laccase activities ranging from 100-1000 U/L in submerged fermentation systems [14]. Production typically requires 7-14 days, with solid-state fermentation achieving 50-500 U/L using agricultural residues as substrates [14]. The extended production time represents a significant limitation for industrial applications requiring rapid enzyme availability.
Bacterial laccase systems offer distinct advantages in terms of production speed and environmental stability. Bacillus subtilis WD23 produces CotA laccase that can be overexpressed in Pichia pastoris, achieving production levels of 891.2 U/L [16]. The enzyme exhibits optimal activity at pH 6.8 for syringaldazine oxidation and demonstrates remarkable thermostability with optimal activity at 80°C [16].
The kinetic parameters of bacterial laccases demonstrate superior efficiency compared to fungal systems. Bacillus subtilis laccase exhibits Km values of 24 μM for both ABTS and syringaldazine (SGZ), with kcat values of 15±1.0 s⁻¹ and 7.6±1.5 s⁻¹ respectively [16]. These values indicate high substrate affinity and catalytic efficiency, making bacterial systems particularly attractive for industrial applications.
Bacillus tequilensis SN4 produces laccase with Km values of 80±4 μM for ABTS and 680±27 μM for dimethoxyphenol, with corresponding Vmax values of 291±2.7 s⁻¹ and 11±0.1 s⁻¹ [17]. The enzyme demonstrates remarkable stability, retaining over 90% activity at temperatures between 40-47°C and pH 4.5 [17].
Advanced bacterial systems have achieved even higher production efficiencies. Optimized fermentation conditions for bacterial laccase expression in Escherichia coli resulted in laccase production of 1283 U/L after 5 hours, which increased to 4822 U/L after additional stationary cultivation, representing a 3.76-fold increase [18]. This rapid production capability represents a significant advantage over fungal systems.
The comparative analysis of fungal and bacterial oxidation pathways reveals significant differences in catalytic efficiency and operational parameters. Bacterial laccases generally demonstrate higher thermostability and broader pH tolerance compared to fungal counterparts. The optimal temperature range for bacterial laccases extends from 75-80°C, while fungal laccases typically operate optimally at 45°C [16] [13].
The substrate specificity profiles also differ between systems. Bacterial laccases show enhanced activity toward syringaldazine and ABTS, with some systems demonstrating specific activity toward dimethoxybenzaldehyde derivatives [17]. Fungal laccases exhibit broader substrate range but with generally lower specific activities toward individual substrates [14].
The industrial-scale implementation of enzymatic conversion systems for 3,5-dimethoxybenzaldehyde production requires careful consideration of process parameters, catalyst efficiency, and economic viability. Recent advances in biocatalytic systems have demonstrated significant potential for large-scale applications.
Submerged fermentation represents the most scalable approach for laccase production, with several systems achieving industrial-relevant yields. The optimization of culture conditions has led to substantial improvements in enzyme production efficiency. Bacterial laccase production in optimized submerged fermentation systems achieves yields of 891-4822 U/L within 5-7 hours [16] [18]. This rapid production timeline represents a significant advantage for industrial applications requiring quick enzyme availability.
The specific productivity of bacterial systems can be calculated based on documented performance data. Bacillus subtilis laccase production achieves 4822 U/L in 7 hours, corresponding to a productivity of 689 U/L/hour [18]. When compared to fungal systems that typically require 7-14 days to achieve 100-1000 U/L, bacterial systems demonstrate 10-100 fold higher productivity rates [14].
Industrial-scale submerged fermentation systems have been successfully implemented for fungal laccase production. Trametes versicolor cultivation in bioreactors achieves sustained laccase production with activities suitable for industrial applications [13]. The system maintains stable enzyme production for extended periods, with continuous operation possible for up to 4 months under optimized conditions [14].
Solid-state fermentation (SSF) offers economic advantages through the utilization of agricultural residues as substrates. The process achieves laccase yields of 50-500 U/L using low-cost substrates such as rice bran, grape seeds, and wheat bran [14]. The rice bran system demonstrates particularly high efficiency due to the presence of phenolic compounds such as ferulic acid and vanillic acid that induce laccase production [14].
The SSF system efficiency varies significantly based on substrate composition and process parameters. Tray configuration bioreactors achieve optimal performance for laccase production, with production times of 5-10 days [14]. While the yields are lower than submerged fermentation, the reduced substrate costs and waste utilization make SSF economically attractive for certain applications.
Immobilized enzyme systems offer advantages in terms of enzyme reusability and continuous operation. Laccase immobilization on various supports has been demonstrated to maintain catalytic activity while enabling enzyme recovery and reuse [14]. The immobilized systems achieve laccase activities of 200-800 U/L with extended operational stability [14].
The economic advantages of immobilized systems become apparent in continuous operation scenarios. Enzyme retention eliminates the need for repeated catalyst preparation, reducing overall process costs. The system demonstrates stable performance over extended periods, with some applications maintaining activity for several weeks of continuous operation [14].
Fed-batch operation represents the most effective approach for achieving high laccase activities in industrial settings. The controlled addition of nutrients and inducers enables optimal enzyme production while maintaining high cell densities. Fed-batch systems achieve laccase activities up to 2000 U/L within 7-14 days [14].
Continuous production systems offer the advantage of sustained enzyme production without batch-to-batch variability. Trametes versicolor immobilized in fixed-bed bioreactors achieves continuous laccase production with activities of 500-1500 U/L [14]. The system maintains stable performance over extended periods, making it suitable for industrial applications requiring consistent enzyme supply.
The economic viability of enzymatic conversion systems depends on several factors including enzyme production costs, substrate costs, and process efficiency. Bacterial laccase production systems demonstrate superior economics due to rapid production times and high yields [18]. The production cost per unit of enzyme activity is significantly lower for bacterial systems compared to fungal alternatives.
The scale-up potential of different systems varies based on process complexity and infrastructure requirements. Submerged fermentation systems scale readily to industrial volumes, with established biotechnology infrastructure supporting large-scale implementation [14]. Solid-state fermentation systems face greater scale-up challenges due to heat and mass transfer limitations [14].
The overall process efficiency for 3,5-dimethoxybenzaldehyde production depends on the integration of enzyme production, substrate conversion, and product recovery systems. Optimized bacterial laccase systems achieve space-time yields comparable to chemical synthesis methods while offering advantages in terms of selectivity and environmental impact [18].
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